
Ethyl 2-morpholin-4-ylpropanoate
概要
説明
Ethyl 2-morpholin-4-ylpropanoate (EMPP) is an organic compound and an ester of morpholine and propanoic acid. It is a colorless liquid with a sweet and pungent odor, and is mainly used as a flavoring and fragrance agent. It has been widely studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
科学的研究の応用
Migraine Treatment Research Ethyl 2-morpholin-4-ylpropanoate has been investigated for its potential in treating migraines. Specifically, a derivative of this compound, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide (2), was synthesized and found to significantly reduce the total number of cortical spreading depressions in a rat model of migraine, indicating its potential as an orally bioavailable KCNQ2 potassium channel opener (Wu et al., 2003).
Synthesis of Aurora 2 Kinase Inhibitors The compound has been utilized in novel synthesis methods. For example, a one-pot, three-component Wittig–SNAr approach was developed to create derivatives of this compound, which are used as intermediates in the synthesis of aurora 2 kinase inhibitors. This method is notable for its high stereoselectivity and moderate to high yield, using water as a solvent under metal-free conditions (Xu et al., 2015).
Photodynamic Therapy for Cancer Derivatives of this compound have been synthesized and tested for their potential in photodynamic therapy against cancer. Specifically, phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups showed encouraging results in in vitro models using cancer cell lines, with notable cytotoxic activity in nonirradiated cells (Kucińska et al., 2015).
Heavy Metal Ion Sequestration this compound has been incorporated into functionalized aliphatic polycarbonate-based hydrogels, demonstrating the ability to withdraw and retain lead ions from aqueous solutions. This research suggests its potential application in environmental remediation for heavy metal ion sequestration (Kawalec et al., 2013).
Antifungal Agent Development Derivatives of this compound have been identified as promising antifungal agents. In particular, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showed fungicidal activity against Candida species and broad antifungal activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-morpholin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(11)8(2)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHDUJKDRGLQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
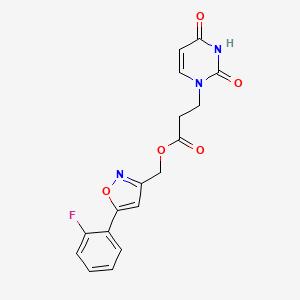
![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)
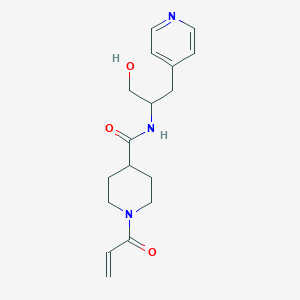
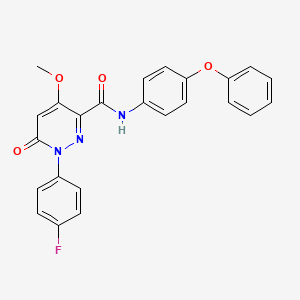
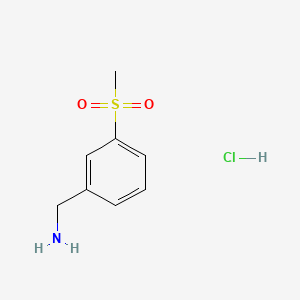
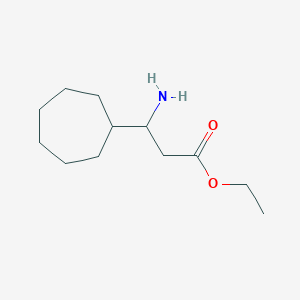
![3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2511314.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)
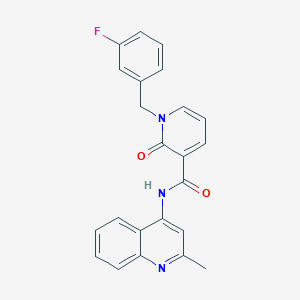



![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)

